molecular formula C12H15F2NO B13567439 4-(2,6-Difluorobenzyl)piperidin-4-ol

4-(2,6-Difluorobenzyl)piperidin-4-ol

Cat. No.: B13567439
M. Wt: 227.25 g/mol
InChI Key: UZMHMLSEXRXAAT-UHFFFAOYSA-N
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Description

4-(2,6-Difluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a piperidine ring substituted with a 2,6-difluorobenzyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorobenzyl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 2,6-Difluorobenzyl Group: This step involves the alkylation of the piperidine ring with 2,6-difluorobenzyl halides under basic conditions.

    Hydroxylation at the 4-Position:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

4-(2,6-Difluorobenzyl)piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Difluorobenzyl)piperidine: Lacks the hydroxyl group at the 4-position.

    4-(2,6-Dichlorobenzyl)piperidin-4-ol: Contains chlorine atoms instead of fluorine atoms on the benzyl group.

    4-Benzylpiperidin-4-ol: Lacks the fluorine atoms on the benzyl group.

Uniqueness

4-(2,6-Difluorobenzyl)piperidin-4-ol is unique due to the presence of both the 2,6-difluorobenzyl group and the hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15F2NO/c13-10-2-1-3-11(14)9(10)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2

InChI Key

UZMHMLSEXRXAAT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC=C2F)F)O

Origin of Product

United States

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